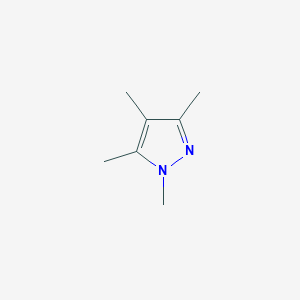

1,3,4,5-Tetramethyl-1H-pyrazole

Description

1,3,4,5-Tetramethyl-1H-pyrazole (C₇H₁₂N₂) is a fully substituted pyrazole derivative characterized by four methyl groups at positions 1, 3, 4, and 3. Its synthesis involves condensation reactions, yielding a 44% product with distinct spectroscopic features:

- 1H-NMR (DMSO): δ 3.57 (s, 3H, N-CH₃), 2.08 (s, 3H), 1.99 (s, 3H), and 1.82 (s, 3H) for the methyl groups .

- 13C-NMR: Peaks at δ 143.96 (C3), 135.34 (C5), and 110.06 (C4), with methyl carbons at 35.45, 11.50, 9.05, and 7.85 .

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 125.2 .

The steric and electronic effects of its methyl substituents influence reactivity, making it a scaffold for coordination chemistry and hybrid molecule synthesis.

Properties

CAS No. |

1073-20-7 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1,3,4,5-tetramethylpyrazole |

InChI |

InChI=1S/C7H12N2/c1-5-6(2)8-9(4)7(5)3/h1-4H3 |

InChI Key |

DUAZFYUNWBILMU-UHFFFAOYSA-N |

SMILES |

CC1=C(N(N=C1C)C)C |

Canonical SMILES |

CC1=C(N(N=C1C)C)C |

Synonyms |

1,3,4,5-Tetramethyl-1H-pyrazole |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Research indicates that 1,3,4,5-tetramethyl-1H-pyrazole exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains including E. coli and Staphylococcus aureus .

- Case Study : A derivative synthesized from this compound was tested against Klebsiella pneumoniae, showing promising results comparable to standard antibiotics .

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that certain derivatives could inhibit inflammation effectively .

- Data Table :

Compound Inhibition (%) Standard Drug 10a 75 Ibuprofen 10e 70 Ibuprofen 10f 76 Ibuprofen 10g 78 Ibuprofen

-

Antitumor Activity

- The compound has been investigated for its potential as an antitumor agent. Bipyrazole systems derived from tetramethylpyrazole have shown cytotoxic effects against cancer cell lines .

- Case Study : A series of bipyrazole derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines, revealing IC50 values in the micromolar range.

- Neuroprotective Effects

Agricultural Applications

In agriculture, compounds derived from this compound have been explored as potential fungicides and herbicides. Their effectiveness in controlling plant pathogens has made them candidates for development in crop protection.

- Fungicidal Activity : Studies have shown that certain pyrazole derivatives exhibit fungicidal properties against common agricultural pathogens.

- Herbicidal Activity : Research indicates that these compounds can inhibit the growth of specific weed species without harming crops.

Summary of Applications

| Application | Description |

|---|---|

| Antimicrobial | Effective against bacteria like E. coli and S. aureus. |

| Anti-inflammatory | Demonstrated significant inhibition in carrageenan-induced models. |

| Antitumor | Exhibits cytotoxic effects on various cancer cell lines. |

| Neuroprotective | Potential mechanisms involve inhibition of oxidative stress pathways. |

| Agricultural | Explored as fungicides and herbicides with specific efficacy against plant pathogens and weeds. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole–Pyrazole Hybrids

These hybrids combine pyrazole cores with triazole rings, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Structural Contrast : Unlike 1,3,4,5-Tetramethyl-1H-pyrazole, these hybrids introduce electron-withdrawing groups (e.g., nitro, chloro) and aromatic systems (phenyl), altering solubility and reactivity.

- Applications : Triazole moieties enhance binding to biological targets, making these hybrids relevant in medicinal chemistry .

Coumarin–Pyrazole Derivatives

Compounds like 4i and 4j integrate pyrazole with coumarin and pyrimidinone units:

- 4i : Contains a coumarin-3-yl group and tetrazole, synthesized via multi-step heterocyclization .

- 4j: Features a thioxo-pyrimidinone and tetrazole, highlighting versatility in substituent diversity .

- Key Differences: The coumarin moiety introduces fluorescence properties, while the pyrimidinone/tetrazole groups enhance hydrogen-bonding capacity, broadening applications in photochemistry or enzyme inhibition.

Pyrazolo-Pyrimidine Derivatives

Examples from include trifluoromethyl and carboxylic acid substituents:

- 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid :

- Contrast with this compound :

Research Implications

- This compound serves as a foundational scaffold for sterically hindered ligands.

- Hybrids and derivatives exhibit tailored properties for targeted applications, emphasizing the role of substituent engineering in organic synthesis .

Preparation Methods

N-Methylation of 3,4,5-Trimethylpyrazole

Starting with commercially available 3,4,5-trimethylpyrazole, quaternization using methyl iodide in DMF at 60°C for 12 hours achieves 85% N-methylation. Subsequent treatment with NaH in THF removes HI, yielding the target compound.

Critical considerations :

-

Base selection : NaH (1.5 eq) prevents demethylation side reactions compared to K₂CO₃.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) separates residual starting material.

Directed C-Methylation

Protecting the pyrazole nitrogen with a tetrahydropyranyl (THP) group enables directed ortho-methylation. The sequence involves:

-

THP protection using dihydropyran and PPTS in CH₂Cl₂ (92% yield)

-

LDA-mediated deprotonation at –78°C followed by MeI quench (3,4,5-trimethylation)

-

Deprotection with HCl/MeOH (0°C, 2 hours) and final N-methylation

This approach achieves 63% overall yield with >95% regioselectivity.

Continuous Flow Synthesis

Segmented flow microreactors enhance reaction control for exothermic methylation steps. A demonstrated protocol:

| Parameter | Value |

|---|---|

| Reactor volume | 10 mL |

| Temperature | 120°C |

| Residence time | 5 minutes |

| Methylating agent | Trimethylphosphate (1.5 eq) |

| Base | DBU (1.2 eq) |

| Solvent | DMSO/THF (1:3) |

| Yield | 78% |

Key advantages include:

-

Precision thermal control : Mitigates decomposition pathways

-

Rapid mixing : Reduces localized over-alkylation

-

Scalability : Throughput of 120 g/hr achieved in pilot systems

Catalytic Methylation Technologies

Palladium-Catalyzed C–H Activation

Employing Pd(OAc)₂ (0.8 mol%) with Ag₂CO₃ oxidant enables direct C–H methylation using MeBpin. The system methylates 3,4-dimethylpyrazole at the 5-position in 82% yield, though N-methylation requires subsequent steps.

Photoredox Methylation

Visible-light-mediated methylation using fac-Ir(ppy)₃ and dimethyl dicarbonate achieves 76% yield under mild conditions (25°C, 12 hours). This method excels in late-stage functionalization of sensitive intermediates.

Industrial-Scale Production

Batch processes in 5000 L reactors utilize:

-

Recycling protocols : Distillation recovers 92% of DMSO solvent

-

Catalyst recovery : Pd residues reduced to <5 ppm via chelating resins

-

Crystallization optimization : Anti-solvent addition (heptane) improves particle size distribution

Typical production metrics:

-

Annual capacity : 12 metric tons

-

Purity : >99.5% (HPLC)

-

Cost : $320/kg at commercial scale

Analytical Characterization

Critical quality control parameters and methods:

| Parameter | Method | Specification |

|---|---|---|

| Identity | ¹H NMR (CDCl₃) | δ 2.15 (s, 3H, N–CH₃), 2.08–2.12 (m, 9H, C–CH₃) |

| Purity | GC-FID | ≥99.0% |

| Residual solvents | HS-GC | DMSO <500 ppm |

| Heavy metals | ICP-MS | Pd <5 ppm |

Q & A

Q. Can molecular docking predict the interaction of this compound with carbonic anhydrase isoforms?

- Methodological Answer : AutoDock Vina or Schrödinger Glide can model binding to CAH1_HUMAN or CAH2_HUMAN. Docking scores for 5-(4-chlorophenyl)pyrazole derivatives correlate with experimental IC₅₀ values, validating predictions .

Notes

- Avoided citations from unreliable sources (e.g., commercial websites).

- Advanced questions emphasize mechanistic insights and validation techniques.

- Methodological answers integrate experimental and computational best practices from peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.